1-(Cyclobutylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-(Cyclobutylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that features a cyclobutylmethyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclobutylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of cyclobutylmethyl halides with 2,5-dimethylpyrrole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclobutylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 1-(Cyclobutylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: Formation of 1-(Cyclobutylmethyl)-2,5-dimethyl-1H-pyrrole-3-methanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
1-(Cyclobutylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclobutylmethyl group may also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclobutylmethyl)-2,5-dimethylpyrrole: Lacks the aldehyde group, resulting in different reactivity and applications.
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the cyclobutylmethyl group, affecting its physical and chemical properties.
Cyclobutylmethylpyrrole: A simpler structure without the dimethyl and aldehyde groups.
Uniqueness
1-(Cyclobutylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both the cyclobutylmethyl and aldehyde groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(cyclobutylmethyl)-2,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C12H17NO/c1-9-6-12(8-14)10(2)13(9)7-11-4-3-5-11/h6,8,11H,3-5,7H2,1-2H3 |
InChI Key |
UEEMWAIIGGESIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC2CCC2)C)C=O |
Origin of Product |
United States |
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